molecular formula C6H11NO5 B8481411 N-(2-carboxyethyl)-N-hydroxy-beta-Alanine CAS No. 89531-79-3

N-(2-carboxyethyl)-N-hydroxy-beta-Alanine

Cat. No. B8481411
M. Wt: 177.16 g/mol
InChI Key: GOKVSLADUAKALT-UHFFFAOYSA-N
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Patent
US05646327

Procedure details

Methanol (200 ml) was added to a mechanically stirred aqueous solution of hydroxylamine (13.24 g of 50% solution, 0.2 moles). Acrylic acid (27.4 ml, 0.4 moles) was added dropwise to the solution at 25° C. over thirty minutes. After a few hours of reaction, a white precipitate began to form. The reaction mixture was stirred overnight at room temperature, and the resulting white solid was filtered out, washed with cold water, and dried in vacuum overnight to give 30.4 g (85%) of the desired compound.
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
13.24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[C:3]([OH:7])(=[O:6])[CH:4]=[CH2:5]>CO>[C:3]([CH2:4][CH2:5][N:1]([OH:2])[CH2:5][CH2:4][C:3]([OH:7])=[O:6])([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
27.4 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
13.24 g
Type
reactant
Smiles
NO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few hours of reaction
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered out
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)CCN(CCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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